molecular formula C17H21N3O2 B076214 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one CAS No. 13300-10-2

4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one

Cat. No. B076214
CAS RN: 13300-10-2
M. Wt: 299.37 g/mol
InChI Key: MQDSAVMMYFZYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism Of Action

4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one selectively blocks the activity of mGluR5, which is involved in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. By blocking mGluR5, 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one reduces glutamatergic transmission, which can have a therapeutic effect in various neurological and psychiatric disorders.

Biochemical And Physiological Effects

4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate, increase the expression of brain-derived neurotrophic factor (BDNF), and reduce the activation of microglia. It has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and reduce the symptoms of Parkinson's disease in animal models.

Advantages And Limitations For Lab Experiments

4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has several advantages for lab experiments. It is a highly selective and potent antagonist of mGluR5, which makes it a valuable tool for studying the role of mGluR5 in various neurological and psychiatric disorders. However, 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has some limitations, including its poor solubility in water and its potential to interact with other receptors and ion channels.

Future Directions

There are several future directions for the study of 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one. One direction is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials for various neurological and psychiatric disorders. Another direction is the investigation of the role of mGluR5 in the development of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, the potential therapeutic applications of 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one in other disorders, such as epilepsy and traumatic brain injury, should be explored.

Synthesis Methods

4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one can be synthesized by the reaction of 4-methyl-2-nitrobenzoic acid with ethyl 2-bromoacetate, followed by reduction with lithium aluminum hydride. The resulting compound is then reacted with 2-(4-morpholinyl)ethylamine to yield 4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and Parkinson's disease. It has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function.

properties

CAS RN

13300-10-2

Product Name

4-Methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

4-methyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one

InChI

InChI=1S/C17H21N3O2/c1-14-13-16(15-5-3-2-4-6-15)18-20(17(14)21)8-7-19-9-11-22-12-10-19/h2-6,13H,7-12H2,1H3

InChI Key

MQDSAVMMYFZYIT-UHFFFAOYSA-N

SMILES

CC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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